Tri-i-butyl(methyl)phosphonium tosylate
Overview
Description
Tri-i-butyl(methyl)phosphonium tosylate is an ionic liquid with the molecular formula C20H37O3PS. It is known for its unique physicochemical properties, such as high thermal stability, low volatility, and excellent solubility in various solvents . This compound is widely used in various scientific and industrial applications due to its versatility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-i-butyl(methyl)phosphonium tosylate can be synthesized through a quaternization reaction. The process involves the reaction of tri-i-butylphosphine with methyl iodide to form tri-i-butyl(methyl)phosphonium iodide. This intermediate is then reacted with sodium tosylate to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of high-purity reagents and controlled reaction conditions to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Tri-i-butyl(methyl)phosphonium tosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The tosylate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: The major products are phosphine oxides.
Reduction: The major products are phosphines.
Substitution: The major products are substituted phosphonium salts.
Scientific Research Applications
Tri-i-butyl(methyl)phosphonium tosylate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in various organic reactions.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tri-i-butyl(methyl)phosphonium tosylate involves its ability to stabilize transition states and intermediates in chemical reactions. The phosphonium cation interacts with various molecular targets, facilitating the formation and stabilization of reactive species. This interaction enhances the efficiency and selectivity of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Tri-i-butylphosphonium bromide
- Tri-i-butylphosphonium chloride
- Tri-i-butylphosphonium hexafluorophosphate
Uniqueness
Tri-i-butyl(methyl)phosphonium tosylate is unique due to its combination of high thermal stability, low volatility, and excellent solubility. These properties make it a versatile and valuable compound in various applications, distinguishing it from other similar phosphonium salts .
Properties
IUPAC Name |
4-methylbenzenesulfonate;methyl-bis(2-methylpropyl)-tetradecylphosphanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H50P.C7H8O3S/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-24(6,20-22(2)3)21-23(4)5;1-6-2-4-7(5-3-6)11(8,9)10/h22-23H,7-21H2,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBDAYBFOCKDRR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](C)(CC(C)C)CC(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H57O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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